C.I. Mordant yellow 12

Description

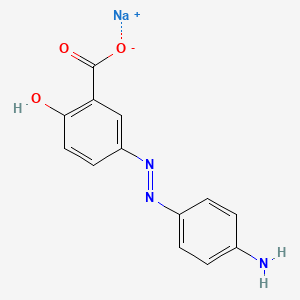

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;5-[(4-aminophenyl)diazenyl]-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3.Na/c14-8-1-3-9(4-2-8)15-16-10-5-6-12(17)11(7-10)13(18)19;/h1-7,17H,14H2,(H,18,19);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFIRVJCZAAJILM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N=NC2=CC(=C(C=C2)O)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N3NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064379 | |

| Record name | Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6470-98-0 | |

| Record name | Benzoic acid, 5-(2-(4-aminophenyl)diazenyl)-2-hydroxy-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006470980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 5-[2-(4-aminophenyl)diazenyl]-2-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 5-[(4-aminophenyl)azo]salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

C.I. Mordant Yellow 12 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Mordant Yellow 12, also identified by the Colour Index number 14045 and CAS number 6470-98-0, is a monoazo mordant dye. Mordant dyes are a class of colorants that require a mordant, typically a metal salt, to bind to the substrate, forming an insoluble coordination complex. This process enhances the fastness of the dye to washing, light, and perspiration. This compound is primarily used in the textile industry for dyeing protein fibers such as wool and silk, as well as some synthetic fibers like nylon. Its chemical structure and properties make it a subject of interest for researchers in materials science and dyeing technology.

Chemical Structure and Properties

This compound is the sodium salt of 5-[(4-aminophenyl)azo]-2-hydroxybenzoic acid. The molecule consists of a salicylic (B10762653) acid group coupled to a 4-aminophenylazo group. This structure, containing hydroxyl, carboxyl, and azo functional groups, allows it to form stable chelate complexes with metal ions, a key characteristic of mordant dyes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | sodium 5-[(4-aminophenyl)azo]-2-hydroxybenzoate | |

| Synonyms | C.I. 14045, Mordant Yellow 2, Acid Mordant Yellow MY, Chrome Yellow 2GN | |

| CAS Number | 6470-98-0 | |

| Molecular Formula | C₁₃H₁₀N₃NaO₃ | |

| Molecular Weight | 279.23 g/mol | |

| Appearance | Light yellow to gold-brown or brown powder | [1] |

| Melting Point | 279-283 °C | |

| Solubility | Soluble in water (forms a red-light yellow solution), slightly soluble in ethanol (B145695) and acetone. | [1] |

| Behavior in Acids | In concentrated sulfuric acid, it forms a dark yellow solution which turns orange upon dilution. In concentrated nitric acid, it forms an orange solution. | [1] |

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a two-step process: diazotization of an aromatic amine followed by an azo coupling reaction with a coupling component, and subsequent hydrolysis.[1]

Materials:

-

4-Nitroaniline (B120555) (4-Nitrobenzenamine)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Salicylic acid (2-Hydroxybenzoic acid)

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium hydrosulfite (Na₂S₂O₄) or other suitable reducing agent

-

Ice

Procedure:

-

Diazotization of 4-Nitroaniline:

-

Dissolve 4-nitroaniline in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Azo Coupling:

-

In a separate vessel, dissolve salicylic acid in an aqueous solution of sodium hydroxide to form sodium salicylate (B1505791).

-

Cool the sodium salicylate solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold sodium salicylate solution with vigorous stirring. Maintain the temperature below 5 °C and keep the solution alkaline (pH 8-9) by adding sodium hydroxide solution as needed.

-

Stir the reaction mixture for several hours until the coupling reaction is complete, indicated by the formation of a colored precipitate.

-

-

Reduction of the Nitro Group:

-

The resulting intermediate, sodium 2-hydroxy-5-[(4-nitrophenyl)azo]benzoate, is then reduced to form the final product.

-

Heat the suspension of the intermediate and add a reducing agent such as sodium hydrosulfite in portions until the color of the solution changes, indicating the reduction of the nitro group to an amino group.

-

-

Isolation and Purification:

-

Cool the reaction mixture and acidify it to precipitate the dye.

-

Filter the precipitate, wash it with cold water to remove impurities, and then with a small amount of ethanol.

-

Dry the purified this compound in a vacuum oven.

-

Application as a Mordant Dye on Wool

The application of this compound to wool typically follows a pre-mordanting, meta-mordanting (simultaneous), or post-mordanting method. The choice of mordant (e.g., potassium dichromate, alum, ferrous sulfate) will influence the final color.

Materials:

-

Wool yarn or fabric

-

This compound

-

Potassium dichromate (K₂Cr₂O₇) (mordant)

-

Acetic acid

-

Scouring agent (e.g., neutral soap)

Procedure (Pre-mordanting):

-

Scouring: Wash the wool material with a neutral soap solution at 40-50 °C to remove any impurities. Rinse thoroughly with water.

-

Mordanting:

-

Prepare a mordant bath containing potassium dichromate (e.g., 3% on weight of fiber) and a small amount of acetic acid.

-

Immerse the scoured, wet wool in the mordant bath.

-

Gradually heat the bath to boiling and maintain it at a gentle boil for 1 hour.

-

Allow the bath to cool, then remove the wool, rinse it thoroughly with water, and squeeze out the excess water.

-

-

Dyeing:

-

Prepare a dyebath containing the dissolved this compound (e.g., 1-2% on weight of fiber) and acetic acid to achieve a pH of 4.5-5.5.

-

Immerse the mordanted, wet wool in the dyebath.

-

Gradually heat the dyebath to boiling and maintain it at a gentle boil for 1-1.5 hours, stirring occasionally to ensure even dyeing.

-

Allow the dyebath to cool.

-

-

Rinsing and Finishing:

-

Remove the dyed wool from the bath and rinse it with water until the water runs clear.

-

A final wash with a neutral soap solution can be performed to improve fastness.

-

Rinse again and dry the wool in the shade.

-

Visualizations

Logical Relationship of Mordant Dyeing

The following diagram illustrates the fundamental principle of mordant dyeing, where the mordant acts as a bridge between the dye molecule and the fiber.

Caption: Principle of mordant dyeing.

Experimental Workflow for Synthesis

The diagram below outlines the key stages in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Safety and Toxicology

The toxicological properties of this compound have not been fully investigated. As with all chemicals, appropriate safety precautions should be taken. It may cause eye, skin, and respiratory tract irritation. It is recommended to handle the dye in a well-ventilated area and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable colorant in the textile industry, particularly for protein fibers. Its ability to form stable complexes with metal mordants results in dyeings with good fastness properties. This technical guide provides an overview of its chemical structure, properties, and experimental protocols for its synthesis and application. Further research into its spectroscopic characterization and toxicological profile would be beneficial for a more comprehensive understanding of this compound.

References

What is the CAS number for Mordant Yellow 12?

An In-depth Technical Guide to Mordant Yellow 12 (C.I. 14045)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Yellow 12, also identified by the Colour Index number C.I. 14045, is a monoazo dye belonging to the mordant class of dyes. Its Chemical Abstracts Service (CAS) number is 6470-98-0 . This technical guide provides a comprehensive overview of Mordant Yellow 12, including its chemical and physical properties, a detailed synthesis protocol, its application in textile dyeing, and its role in analytical chemistry. Safety and handling information is also included to ensure its proper use in a laboratory setting.

Chemical Identity

| Property | Value | Reference |

| CAS Number | 6470-98-0 | |

| C.I. Name | Mordant Yellow 12 | |

| C.I. Number | 14045 | |

| Molecular Formula | C₁₃H₁₀N₃NaO₃ | |

| Molecular Weight | 279.23 g/mol | |

| Chemical Class | Single Azo | |

| Synonyms | Acid Mordant Yellow MY, Chrome Yellow 2GN, Fast Yellow MY |

Physicochemical Properties

| Property | Description | Reference |

| Appearance | Light yellow to gold-brown powder. | [1] |

| Solubility | Soluble in water (forms a red-light yellow solution), slightly soluble in ethanol (B145695) and acetone. | |

| Behavior in Acids | In concentrated sulfuric acid, it appears dark yellow, turning to orange upon dilution. In concentrated nitric acid, it forms an orange solution. |

Fastness Properties

The following table summarizes the fastness properties of Mordant Yellow 12 on textiles according to ISO standards.

| Fastness Test | ISO Rating | Reference |

| Ironing | 4 | |

| Light | 4 | |

| Fulling | 5 | |

| Perspiration | 3 | |

| Soaping | 4 | |

| Water | 5 | |

| Alkali | 5 | |

| Acid | 5 |

Experimental Protocols

Synthesis of Mordant Yellow 12

The synthesis of Mordant Yellow 12 is a two-step process involving diazotization followed by an azo coupling reaction.

Step 1: Diazotization of 4-Nitrobenzenamine

-

Preparation of Diazo Solution:

-

In a beaker, dissolve a specific molar equivalent of 4-Nitrobenzenamine in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5°C in an ice bath with constant stirring.

-

Slowly add a concentrated aqueous solution of sodium nitrite, maintaining the temperature below 5°C.

-

Continue stirring for 30 minutes to ensure the completion of the diazotization reaction, forming the diazonium salt.

-

Step 2: Azo Coupling with 2-Hydroxybenzoic Acid (Salicylic Acid)

-

Preparation of Coupling Solution:

-

In a separate beaker, dissolve a molar equivalent of 2-Hydroxybenzoic acid in an aqueous sodium hydroxide (B78521) solution.

-

Cool this solution to 0-5°C in an ice bath.

-

-

Coupling Reaction:

-

Slowly add the chilled diazonium salt solution to the cold coupling solution with vigorous stirring.

-

Maintain the temperature at 0-5°C and a basic pH to facilitate the coupling reaction.

-

A yellow precipitate of the azo dye will form. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

-

Hydrolysis and Isolation:

-

The resulting product is then subjected to hydrolysis of the acyl amino group.

-

The final product, Mordant Yellow 12, is isolated by filtration, washed with cold water to remove any unreacted starting materials and salts, and then dried.

-

Caption: Synthesis workflow for Mordant Yellow 12.

Application in Wool Dyeing (Pre-mordanting Method)

Mordant dyes require a mordant to fix the dye to the textile fibers. The following protocol describes a pre-mordanting method for dyeing wool with Mordant Yellow 12.

-

Scouring of Wool:

-

Wash the wool fibers in a solution of a neutral detergent at 40-50°C to remove any impurities.

-

Rinse thoroughly with warm water and then with cold water.

-

-

Mordanting:

-

Prepare a mordant bath containing potassium dichromate (a common mordant for wool) at a concentration of 2-4% of the weight of the fiber (owf).

-

Add the wet, scoured wool to the mordant bath.

-

Slowly raise the temperature to boiling (100°C) over 45-60 minutes.

-

Maintain at a boil for 1 hour, ensuring the wool is fully submerged.

-

Allow the bath to cool down slowly before removing the wool.

-

Rinse the mordanted wool thoroughly with water to remove any unattached mordant.

-

-

Dyeing:

-

Prepare a dyebath with Mordant Yellow 12 (1-3% owf) and an acid, such as acetic acid, to achieve a pH of 4.5-5.5.

-

Introduce the wet, mordanted wool into the dyebath at 40°C.

-

Slowly raise the temperature to a boil over 45-60 minutes.

-

Continue boiling for 1-1.5 hours to allow for dye penetration and fixation.

-

Let the dyebath cool gradually.

-

Remove the dyed wool, rinse with water until the water runs clear, and then dry.

-

Caption: Wool dyeing workflow using Mordant Yellow 12.

Analytical Application: Extractive Analysis of Aluminum Traces

Mordant Yellow 12 has been utilized in the extractive analysis of aluminum traces in solutions. While the detailed protocol from the cited literature is not fully available in the initial search, the general principle involves the formation of a colored complex between Mordant Yellow 12 and aluminum ions, which can then be extracted into an organic solvent and quantified spectrophotometrically.

Principle of the Method:

-

Complex Formation: In a buffered aqueous solution, aluminum ions react with Mordant Yellow 12 to form a stable, colored chelate.

-

Solvent Extraction: The aluminum-dye complex is then extracted from the aqueous phase into an immiscible organic solvent. This step serves to concentrate the analyte and remove interfering species.

-

Spectrophotometric Measurement: The absorbance of the organic extract is measured at the wavelength of maximum absorbance (λmax) for the aluminum-dye complex.

-

Quantification: The concentration of aluminum is determined by comparing the absorbance of the sample to a calibration curve prepared from standard aluminum solutions.

Signaling Pathways and Mechanisms of Action

As a synthetic dye, Mordant Yellow 12 does not have a known signaling pathway in a biological context. However, its mechanism of action in dyeing is a well-understood chemical process. The mordant acts as a bridge between the dye molecule and the fiber, forming a coordination complex that is insoluble and has a high affinity for the fiber. This results in a durable and lightfast coloration.

Caption: Mechanism of mordant dyeing.

Safety and Handling

Hazard Identification

-

Eye: May cause eye irritation.

-

Skin: May cause skin irritation.

-

Ingestion: May cause irritation of the digestive tract. The toxicological properties have not been fully investigated.

-

Inhalation: May cause respiratory tract irritation. The toxicological properties have not been fully investigated.

Handling and Storage

-

Handling: Use with adequate ventilation. Minimize dust generation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Personal Protective Equipment

-

Eyes: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin: Wear appropriate protective gloves.

-

Clothing: Wear appropriate protective clothing to prevent skin exposure.

-

Respirators: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

References

An In-depth Technical Guide to the Solubility of Mordant Yellow 12

C.I. Name: Mordant Yellow 12 C.I. Number: 14045 CAS Number: 6470-98-0 Molecular Formula: C₁₃H₁₀N₃NaO₃[1] Structure: Single Azo Dye[1]

This technical guide provides a comprehensive overview of the solubility characteristics of Mordant Yellow 12 in aqueous and organic solvent systems. Due to the limited availability of specific quantitative solubility data in public literature, this guide summarizes the available qualitative information and presents generalized experimental protocols for determining dye solubility.

Solubility Profile

Mordant Yellow 12 is an azo dye noted for its utility in dyeing materials such as wool, silk, and nylon.[2][3] Its solubility is a critical parameter for application, determining its behavior in dye baths and its interaction with substrates.

Qualitative assessments from various sources consistently describe the solubility behavior of Mordant Yellow 12. This information is summarized in the table below.

| Solvent System | Solubility Description | Source |

| Water | Soluble, forming a red-light yellow solution | [1][4] |

| Excellent solubility | [2][3] | |

| Ethanol | Slightly soluble | [1][4] |

| Acetone | Slightly soluble | [1][4] |

Experimental Protocols for Solubility Determination

While specific experimental details for Mordant Yellow 12 are proprietary or unpublished, general methodologies for determining the solubility of sparingly soluble dyes are well-established. The following protocols are based on common laboratory techniques for characterizing dye solubility.

This classic method involves creating a saturated solution and determining the mass of the dissolved solute.

Objective: To determine the mass of Mordant Yellow 12 that can dissolve in a specific volume of a solvent at a given temperature.

Materials:

-

Mordant Yellow 12 powder

-

Solvent of interest (e.g., deionized water, ethanol)

-

Volumetric flasks

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Temperature-controlled bath or incubator

-

Syringe filters (0.45 µm pore size)

-

Evaporating dish

-

Drying oven

Procedure:

-

Equilibration: Add an excess amount of Mordant Yellow 12 to a known volume of the solvent in a sealed flask. This ensures that a saturated solution is formed.

-

Stirring: Place the flask in a temperature-controlled bath and stir the mixture vigorously for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sedimentation: After stirring, allow the suspension to settle for several hours to let undissolved particles sediment.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Attach a 0.45 µm filter to the syringe to remove any undissolved microparticles and dispense the clear, saturated solution into a pre-weighed evaporating dish.

-

Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the dye (e.g., 60-80°C).

-

Mass Measurement: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance. The difference between the final mass and the initial mass of the dish is the mass of the dissolved dye.

-

Calculation: Calculate the solubility using the formula: Solubility (g/L) = (Mass of dissolved dye (g)) / (Volume of filtered solution (L))

This method is particularly useful for colored compounds and is based on the principle that the absorbance of a solution changes abruptly once solubility is exceeded.[5]

Objective: To determine the solubility limit by monitoring the change in absorbance or light scattering.

Materials:

-

Mordant Yellow 12 powder

-

Solvent of interest

-

UV-Vis Spectrophotometer

-

Cuvettes

-

Microbalance

-

Volumetric flasks

Procedure:

-

Stock Solution: Prepare a stock solution of Mordant Yellow 12 in the solvent if a calibration curve is to be used.

-

Titration Setup: Place a known volume of the pure solvent in a cuvette inside the spectrophotometer.

-

Incremental Addition: Add small, precisely weighed increments of Mordant Yellow 12 powder to the solvent.

-

Measurement: After each addition, thoroughly mix the solution until the dye dissolves and measure the absorbance at the dye's λmax.

-

Data Plotting: Plot the measured absorbance versus the total mass of dye added.

-

Endpoint Determination: Initially, the absorbance will increase linearly with concentration (following the Beer-Lambert law). Once the solution becomes saturated, further additions of the dye will not dissolve and will instead form a suspension, causing a sharp, non-linear increase in the signal due to light scattering.[5] The point where the linear trend breaks indicates the solubility limit. The concentration at this intersection point is the solubility.

Visualized Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining dye solubility, incorporating key decision points and processes from the protocols described above.

Caption: Generalized workflow for dye solubility determination.

References

Spectroscopic Properties of C.I. Mordant Yellow 12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of C.I. Mordant Yellow 12 (C.I. 14045). Due to a notable absence of specific experimental spectroscopic data in publicly accessible scientific literature, this document focuses on providing detailed, generalized experimental protocols for the analysis of azo dyes, which are directly applicable to this compound. It also includes a summary of its known chemical and physical properties and clarifies its distinction from other commercially available yellow dyes to prevent experimental ambiguity. This guide is intended to serve as a foundational resource for researchers initiating spectroscopic studies on this compound.

Introduction

This compound, also known by its Colour Index number 14045, is a single azo class mordant dye.[1] Mordant dyes are substances that are fixed to a substrate with the use of a mordant, which is typically a metallic salt. This process enhances the fastness of the dye to light and washing. The chemical structure and properties of this compound suggest its potential for various scientific applications, including its use as a fluorescent dye or chemical stain.[2] A thorough understanding of its spectroscopic characteristics is fundamental for its application in research and development.

This guide addresses the current gap in available quantitative spectroscopic data for this compound and provides robust, generalized methodologies for its characterization.

Chemical and Physical Properties

A summary of the known properties of this compound is presented in Table 1. It is important to distinguish this compound from other dyes such as C.I. Pigment Yellow 12 and C.I. Direct Yellow 12, which have different chemical structures, properties, and applications.[3][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| C.I. Name | Mordant Yellow 12 | [1] |

| C.I. Number | 14045 | [1] |

| CAS Number | 6470-98-0 | [1] |

| Molecular Formula | C₁₃H₁₀N₃NaO₃ | [1] |

| Molecular Weight | 279.23 g/mol | [1] |

| Appearance | Light yellow powder | [1] |

| Solubility | Soluble in water (reddish-yellow solution); Slightly soluble in ethanol (B145695) and acetone. | [1] |

| Behavior in Acids | In concentrated sulfuric acid, it forms a dark yellow solution, which turns orange upon dilution. In concentrated nitric acid, it forms an orange solution. | [1] |

Quantitative Spectroscopic Data

Researchers are advised to perform experimental determinations to obtain this data. The following sections provide detailed protocols for conducting such analyses.

Experimental Protocols for Spectroscopic Characterization

The following are generalized experimental protocols for determining the key spectroscopic properties of an azo dye such as this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum, maximum absorption wavelength (λmax), and molar absorptivity (ε) of this compound.

4.1.1. Materials and Equipment

-

This compound

-

Spectroscopic grade solvents (e.g., water, ethanol, methanol, DMSO)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

4.1.2. Procedure

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of this compound.

-

Dissolve the dye in a chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M). Ensure complete dissolution.

-

-

Preparation of Working Solutions:

-

Prepare a series of dilutions from the stock solution to obtain working solutions with concentrations typically in the range of 1 x 10⁻⁶ M to 1 x 10⁻⁴ M.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a wavelength range appropriate for azo dyes (e.g., 200-800 nm).

-

Use the same solvent as used for the sample preparation as a blank to zero the instrument.

-

Record the absorbance spectra for each of the prepared working solutions.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

To determine the molar absorptivity (ε), plot a calibration curve of absorbance at λmax versus concentration.

-

According to the Beer-Lambert law (A = εbc), the slope of the linear portion of the calibration curve will be the molar absorptivity (where b, the path length, is typically 1 cm).

-

Fluorescence Spectroscopy

This protocol describes the methodology for determining the fluorescence excitation and emission spectra, as well as the fluorescence quantum yield (Φ) of this compound.

4.2.1. Materials and Equipment

-

This compound

-

Spectroscopic grade, non-fluorescent solvents

-

Volumetric flasks and pipettes

-

Analytical balance

-

Spectrofluorometer

-

Quartz fluorescence cuvettes

-

A known fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or fluorescein (B123965) in 0.1 M NaOH)

4.2.2. Procedure

-

Solution Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent. The absorbance of this solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Prepare a solution of the fluorescence standard with a similar low absorbance at the same excitation wavelength.

-

-

Excitation and Emission Spectra:

-

To obtain the emission spectrum, excite the sample at a wavelength where it absorbs (determined from the UV-Vis spectrum, or by scanning the excitation wavelength) and scan the emission wavelengths.

-

To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence emission and scan the excitation wavelengths.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity of both the this compound solution and the standard solution under identical experimental conditions (excitation wavelength, slit widths).

-

Measure the absorbance of both solutions at the excitation wavelength.

-

The quantum yield (Φ) can be calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

'sample' refers to this compound and 'std' refers to the standard.

-

-

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on Mordant Yellow 12 as a Fluorescent Azo Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Yellow 12, a member of the azo dye class, has been identified commercially as a fluorescent dye.[1] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which connect aromatic rings. This structural feature is the basis of their color and, in some cases, their fluorescent properties. While Mordant Yellow 12 is classified as a fluorescent dye, a comprehensive review of publicly available scientific literature reveals a significant gap in the characterization of its specific fluorescent properties and its applications in research settings.

This technical guide aims to provide a thorough overview of the currently available information on Mordant Yellow 12 and to highlight the areas where further research is critically needed to fully understand and exploit its potential as a fluorescent tool in scientific and drug development endeavors.

Physicochemical Properties

A summary of the known physicochemical properties of Mordant Yellow 12 is presented in Table 1.

Table 1: Physicochemical Properties of Mordant Yellow 12

| Property | Value | Reference |

| CI Name | Mordant Yellow 12 | [2] |

| CAS Number | 6470-98-0 | [2] |

| Molecular Formula | C₁₃H₁₀N₃NaO₃ | [2] |

| Molecular Weight | 279.23 g/mol | [2] |

| Chemical Class | Single Azo Dye | [2] |

| Appearance | Light yellow solid | [2] |

| Solubility | Soluble in water (red light yellow solution), slightly soluble in ethanol (B145695) and acetone. | [2] |

Fluorescent Properties: A Knowledge Gap

Table 2: Fluorescent Properties of Mordant Yellow 12 (Data Not Available)

| Property | Value |

| Excitation Maximum (λex) | Not Reported |

| Emission Maximum (λem) | Not Reported |

| Quantum Yield (Φ) | Not Reported |

| Molar Extinction Coefficient (ε) | Not Reported |

| Photostability | Not Reported |

The absence of this fundamental data severely limits the utility of Mordant Yellow 12 in quantitative fluorescence-based assays and imaging techniques.

Synthesis

The manufacturing method for Mordant Yellow 12 is briefly described as a multi-step process.[2] A generalized workflow for the synthesis of azo dyes typically involves diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component.[3]

Diagram 1: General Synthesis Workflow for Azo Dyes

Caption: Generalized workflow for the synthesis of azo dyes.

For Mordant Yellow 12 specifically, the synthesis involves the diazotization of 4-nitrobenzenamine and subsequent coupling with 2-hydroxybenzoic acid, followed by hydrolysis of the acylamino group.[2] However, a detailed, laboratory-scale experimental protocol is not available in the reviewed literature.

Potential Research Applications and Methodologies

While specific protocols for Mordant Yellow 12 are absent, we can extrapolate potential applications and general methodologies from the broader field of fluorescent azo dyes.

Potential Applications

-

Fluorescence Microscopy: As a fluorescent dye, Mordant Yellow 12 could potentially be used for staining and visualizing specific cellular components or tissues.

-

Binding Assays: Azo dyes have been utilized to study interactions with biomolecules like proteins.[4] If Mordant Yellow 12 exhibits changes in its fluorescent properties upon binding to a target, it could be developed into a probe for binding assays.

-

Flow Cytometry: Fluorescent dyes are integral to flow cytometry for cell sorting and analysis. The suitability of Mordant Yellow 12 for this application would depend on its excitation and emission spectra.

Generic Experimental Protocols

The following are generalized protocols that would need to be adapted and optimized for Mordant Yellow 12 once its fluorescent properties are determined.

Protocol 1: Determination of Excitation and Emission Spectra

-

Preparation of Stock Solution: Prepare a stock solution of Mordant Yellow 12 in a suitable solvent (e.g., water, ethanol, or DMSO).

-

Working Solution: Dilute the stock solution to a concentration that results in an absorbance of approximately 0.1 at the presumed excitation wavelength to minimize inner filter effects.

-

Spectrofluorometer Setup: Use a calibrated spectrofluorometer.

-

Excitation Scan: Set the emission wavelength to an estimated value and scan a range of excitation wavelengths to determine the excitation maximum (λex).

-

Emission Scan: Set the excitation wavelength to the determined λex and scan a range of emission wavelengths to determine the emission maximum (λem).

Diagram 2: Workflow for Determining Fluorescence Spectra

Caption: Workflow for determining excitation and emission spectra.

Protocol 2: Relative Quantum Yield Determination

The quantum yield of a fluorophore is a measure of its emission efficiency. A common method for its determination is the comparative method.

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and spectral properties that overlap with the expected range of Mordant Yellow 12.

-

Solution Preparation: Prepare a series of dilutions for both the standard and Mordant Yellow 12 in the same solvent, ensuring absorbances are below 0.1.

-

Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength of the standard.

-

Fluorescence Measurement: Measure the integrated fluorescence intensity of each solution using the same excitation wavelength and instrument settings.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_std * (m_s / m_std) * (n_s² / n_std²)

where Φ_std is the quantum yield of the standard, m is the slope of the plot, and n is the refractive index of the solvent.

Diagram 3: Logical Relationship for Quantum Yield Calculation

Caption: Logical relationship for relative quantum yield calculation.

Conclusion and Future Directions

Mordant Yellow 12 is commercially identified as a fluorescent azo dye, yet there is a significant lack of publicly available data to substantiate this classification in a manner that is useful for the research and drug development communities. The absence of fundamental photophysical data, including excitation and emission spectra and quantum yield, as well as detailed experimental protocols for its application, presents a major hurdle to its adoption as a fluorescent probe.

Future research should focus on the systematic characterization of the fluorescent properties of Mordant Yellow 12. Such studies would not only validate its classification as a fluorescent dye but also pave the way for its potential use in a variety of fluorescence-based applications, from cellular imaging to high-throughput screening. Until such data becomes available, the utility of Mordant Yellow 12 as a fluorescent tool in a research context remains speculative.

References

Synonyms and alternative names for C.I. Mordant Yellow 12

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Mordant Yellow 12 is a synthetic azo dye primarily utilized in the textile and manufacturing industries for its vibrant yellow hue and effective dyeing properties on materials like wool, silk, and nylon. This technical guide provides a detailed overview of its chemical identity, including a comprehensive list of synonyms and alternative names. It summarizes its known physical and chemical properties and outlines its industrial synthesis process. While this compound is a well-established industrial colorant, it is important to note that a thorough review of scientific literature reveals a lack of significant application or study within the fields of biomedical research and drug development. Therefore, this document focuses on the compound's industrial and chemical characteristics.

Chemical Identity and Synonyms

This compound is chemically classified as a monoazo dye. It is registered under several identifiers, which are crucial for accurate database searches and material procurement.

| Identifier Type | Identifier |

| C.I. Name | Mordant Yellow 12 |

| C.I. Number | 14045 |

| CAS Registry Number | 6470-98-0 |

| Molecular Formula | C13H10N3NaO3 |

| Molecular Weight | 279.23 g/mol |

A variety of synonyms and trade names are used for this compound in industrial and commercial contexts.

| Synonym/Alternative Name |

| Acid Mordant Yellow MY |

| Chrome Yellow 2GN |

| Fast Yellow MY |

| Mordant yellow 2 |

| C.I. 14045 |

| Acid mordant Yellow 12 |

| Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, monosodium salt |

Physicochemical Properties

The available data on the physical and chemical properties of this compound are summarized below. It is important to note that the toxicological properties of this substance have not been fully investigated.

| Property | Value | Notes |

| Appearance | Light yellow to gold-brown or brown powder | |

| Solubility | Soluble in water (yields a red-light yellow solution); slightly soluble in ethanol (B145695) and acetone. | |

| Behavior in Acids | In concentrated sulfuric acid, it appears dark yellow, turning to orange upon dilution. In concentrated nitric acid, it forms an orange solution. | |

| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65. | |

| Toxicity | May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated. |

Manufacturing Process

The synthesis of this compound is a multi-step chemical process involving diazotization and azo coupling.

Synthesis Protocol

The manufacturing process involves the following key steps:

-

Diazotization of 4-Nitroaniline: 4-Nitroaniline is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) to form a diazonium salt. This reaction is temperature-sensitive and is usually carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with 2-Hydroxybenzoic acid (salicylic acid). This electrophilic substitution reaction forms the azo linkage (-N=N-) which is the chromophore responsible for the dye's color.

-

Hydrolysis of the Acyl Amino Group: The final step involves the hydrolysis of the acyl amino group to yield the final this compound molecule.

Manufacturing Workflow Diagram

Caption: Synthesis of this compound.

Industrial Applications

This compound is primarily used as a mordant dye in the textile industry.[1][2] Mordant dyes require a mordant (typically a metal salt) to bind to the fabric, which enhances the fastness of the dye to light and washing.

-

Textile Dyeing: It is effective for dyeing protein fibers such as wool and silk, as well as nylon.[2] It can be applied using various methods, including exhaust and padding dyeing.[2]

-

Compatibility: As an anionic dye, it can be blended with other anionic dyes to create custom shades.[2]

The mechanism of mordant dyeing involves the formation of a coordination complex between the dye, the metal mordant, and the fiber, resulting in a stable and insoluble color on the substrate.

Relevance in Research and Drug Development

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound powder. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area to avoid inhalation of dust. In case of contact with eyes or skin, the affected area should be flushed with plenty of water.

Conclusion

This compound is an industrially significant azo dye with a well-defined manufacturing process and clear applications in the textile industry. Its chemical and physical properties are characteristic of a stable colorant for protein and polyamide fibers. However, for the audience of researchers, scientists, and drug development professionals, it is crucial to recognize the current absence of this compound in the biomedical and pharmaceutical research landscape. Future investigations could potentially explore niche applications, such as its fluorescent properties, but as it stands, its utility is confined to the industrial sector.

References

Navigating the Unknown: A Technical Health and Safety Guide for C.I. Mordant Yellow 12 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for C.I. Mordant Yellow 12 (CAS No. 6470-98-0) to ensure its safe handling in a laboratory environment. It is imperative to note that the toxicological properties of this compound have not been fully investigated, necessitating a cautious approach.

Chemical Identification and Properties

This compound is a single azo dye.[1] It is crucial to distinguish it from C.I. Pigment Yellow 12, a different compound with a distinct chemical structure and CAS number (6358-85-6). The available data for this compound is summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 5-[(4-aminophenyl)azo]-2-hydroxybenzoic acid monosodium salt | [2][3] |

| C.I. Name | Mordant Yellow 12, C.I. 14045 | [1] |

| CAS Number | 6470-98-0 | [1][4][5] |

| Molecular Formula | C₁₃H₁₀N₃NaO₃ | [1][4] |

| Molecular Weight | 279.23 g/mol | [1] |

| Appearance | Gold-brown to brown powder | [6][7] |

| Solubility | Soluble in water (red light yellow solution); Slightly soluble in ethanol (B145695) and acetone. | [1] |

Health and Safety Data

The health and safety profile of this compound is not well-established. The primary hazards identified are related to potential irritation.[7] No quantitative toxicological data, such as LD50 or LC50 values, are currently available.[7]

Table 2: Summary of Known Health Hazards

| Hazard | Description | Source |

| Eye Irritation | May cause eye irritation. | [7] |

| Skin Irritation | May cause skin irritation. | [7] |

| Inhalation | May cause respiratory tract irritation. | [7] |

| Ingestion | May cause irritation of the digestive tract. | [7] |

| Chronic Effects | No information found. | [7] |

| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65. | [7] |

Laboratory Handling and Safety Protocols

Given the limited toxicological data, stringent adherence to standard laboratory safety protocols is essential.

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times when handling this compound.

-

Eye Protection : Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[7]

-

Skin Protection : Wear appropriate protective gloves and a lab coat to prevent skin exposure.[7]

-

Respiratory Protection : If there is a risk of dust generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

Engineering Controls

-

Ventilation : Use with adequate ventilation to keep airborne concentrations low.[7] Handling of the powder should ideally be done in a fume hood to minimize inhalation risk.[8]

Handling and Storage

-

Handling : Wash hands thoroughly after handling. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing.[7] Do not pipette by mouth.[8]

-

Storage : Keep the container tightly closed when not in use and store in a cool, dry place away from incompatible materials such as strong oxidants.[7]

Spill and Waste Disposal

-

Spills : In case of a spill, immediately clean it up, observing all safety precautions. Dampen the solid material with water to avoid generating dust, then sweep or absorb the material and place it into a suitable, clean, dry, closed container for disposal.[7]

-

Waste Disposal : Dispose of chemical waste in accordance with federal, state, and local regulations.[9] Do not pour down the sink.[8]

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention. | [7] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid. | [7] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [7] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get immediate medical attention. | [7] |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

Caption: General laboratory workflow for handling this compound.

Conclusion

Due to the significant lack of comprehensive toxicological data for this compound, a high degree of caution is warranted. Researchers, scientists, and drug development professionals must handle this chemical with the assumption that it is potentially hazardous, and strictly adhere to the safety protocols outlined in this guide. Further investigation into the toxicological properties of this compound is necessary to fully characterize its risk profile.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. parchem.com [parchem.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mordant Yellow 12 | 6470-98-0 [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]

- 9. cncolorchem.com [cncolorchem.com]

The Chelation Mechanism of Mordant Yellow 12 with Metal Ions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Yellow 12, a mono-azo dye, is a valuable tool in various scientific and industrial applications, including textile dyeing and analytical chemistry. Its efficacy is intrinsically linked to its ability to form stable coordination complexes with metal ions, a process known as chelation. This guide provides a comprehensive overview of the chelation mechanism of Mordant Yellow 12, offering insights into its interaction with various metal ions. Due to the limited availability of specific quantitative data for Mordant Yellow 12, this guide incorporates data from structurally similar azo dyes containing a salicylic (B10762653) acid moiety, which serves as a primary binding site. This approach provides a robust framework for understanding and predicting the behavior of Mordant Yellow 12 in metal-containing systems.

The core structure of Mordant Yellow 12, which includes a salicylic acid group and an azo linkage, provides key functional groups for metal ion coordination.[1] The hydroxyl (-OH) and carboxyl (-COOH) groups of the salicylic acid moiety, along with the nitrogen atoms of the azo group (-N=N-), act as Lewis basic sites, donating electron pairs to a central metal ion to form a stable chelate ring.[2] This interaction significantly alters the electronic properties of the dye, leading to changes in color and enhancing its stability and fastness when applied to substrates.[1]

Core Chelation Mechanism

The chelation of metal ions by Mordant Yellow 12 primarily involves the formation of coordinate bonds between the metal ion and the oxygen and nitrogen atoms within the dye molecule. The salicylic acid component plays a crucial role, with the phenolic hydroxyl group and the carboxylic acid group providing two points of attachment. The azo group can also participate in coordination, leading to the formation of a stable five or six-membered chelate ring, which is thermodynamically favored.

The general mechanism can be depicted as the displacement of solvent molecules from the metal ion's coordination sphere by the ligand (Mordant Yellow 12). The stoichiometry of the resulting complex (metal-to-ligand ratio) can vary depending on the metal ion, its coordination number, and the reaction conditions such as pH and solvent. Common stoichiometries for similar azo dyes are 1:1 and 1:2 (metal:ligand).[3]

Quantitative Data on Metal Ion Chelation

| Metal Ion | Ligand (Analogous Azo Dye) | Stoichiometry (Metal:Ligand) | Log K | Analytical Method | Reference |

| Fe(III) | Salicylhydroxamic Acid | 1:2 | 3.77 | Spectrophotometry | [3] |

| Co(II) | Salicylhydroxamic Acid | 1:2 | 3.72 | Spectrophotometry | [3] |

| Cu(II) | Salicylhydroxamic Acid | 1:1 | 3.15 | Spectrophotometry | [3] |

| Fe(III) | Salicylic Acid | 1:1 | 7.31 | Spectrophotometry | [4] |

| Al(III) | Salicylic Acid | 1:1 | 5.93 | Spectrophotometry | [4] |

| Cd(II) | Azo Rhodanine Derivative | - | - | Potentiometry | [5] |

| Fe(II) | Azo Rhodanine Derivative | - | - | Potentiometry | [5] |

| Fe(III) | Azo Rhodanine Derivative | - | - | Potentiometry | [5] |

| UO₂(²⁺) | Azo Rhodanine Derivative | - | - | Potentiometry | [5] |

| Zr(IV) | Azo Rhodanine Derivative | - | - | Potentiometry | [5] |

Note: The stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and solvent composition. The data presented here should be considered as representative examples.

Experimental Protocols

To investigate the chelation mechanism of Mordant Yellow 12, several experimental techniques can be employed. Detailed protocols for the most common methods are provided below.

Spectrophotometric Titration (Job's Method of Continuous Variation)

This method is used to determine the stoichiometry of the metal-ligand complex.

Objective: To determine the molar ratio in which Mordant Yellow 12 binds to a specific metal ion.

Materials:

-

Mordant Yellow 12 stock solution (e.g., 1 x 10⁻³ M in a suitable solvent like ethanol (B145695) or a buffered aqueous solution).

-

Metal salt stock solution (e.g., 1 x 10⁻³ M of FeCl₃, CuSO₄, etc., in the same solvent).

-

UV-Vis Spectrophotometer.

-

Volumetric flasks (10 mL).

-

Pipettes.

Procedure:

-

Prepare a series of solutions in 10 mL volumetric flasks by mixing the Mordant Yellow 12 and metal ion stock solutions in varying molar ratios, while keeping the total molar concentration constant. The total volume in each flask is brought to 10 mL with the solvent.

-

Example: For a total concentration of 1 x 10⁻⁴ M, the volumes of the 1 x 10⁻³ M stock solutions would be varied as follows (in mL): (Dye:Metal) 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1.

-

-

Allow the solutions to equilibrate for a specified time (e.g., 30 minutes) at a constant temperature.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex. The λmax of the complex should be determined beforehand by scanning a solution containing the dye and the metal ion.

-

Plot the absorbance versus the mole fraction of the ligand (or metal ion).

-

The mole fraction at which the absorbance is maximum corresponds to the stoichiometry of the complex.[6][7]

Potentiometric Titration

This method is used to determine the stability constants of the metal-ligand complexes.

Objective: To quantify the strength of the binding between Mordant Yellow 12 and a metal ion.

Materials:

-

Mordant Yellow 12 solution of known concentration.

-

Metal salt solution of known concentration.

-

Standardized strong base solution (e.g., 0.1 M NaOH).

-

pH meter with a combination glass electrode.

-

Thermostated titration vessel.

-

Burette.

-

Inert electrolyte solution (e.g., 1 M KCl or KNO₃) to maintain constant ionic strength.

Procedure:

-

Prepare a solution containing a known concentration of Mordant Yellow 12, a known concentration of the metal ion, and the inert electrolyte in the titration vessel.

-

Titrate this solution with the standardized strong base.

-

Record the pH of the solution after each addition of the base.

-

Perform a separate titration of the free ligand (Mordant Yellow 12) under the same conditions to determine its protonation constants.

-

The stability constants are calculated from the titration data using computational methods, such as the Irving-Rossotti method, by analyzing the formation curves (a plot of the average number of ligands bound per metal ion versus the free ligand concentration).[5][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about the metal-ligand complex in solution.

Objective: To identify the binding sites of Mordant Yellow 12 and to study the structure of the chelate.

Materials:

-

High-resolution NMR spectrometer.

-

NMR tubes.

-

Deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Mordant Yellow 12.

-

Paramagnetic or diamagnetic metal salt.

Procedure:

-

Dissolve a known amount of Mordant Yellow 12 in the deuterated solvent and acquire a ¹H and ¹³C NMR spectrum.

-

Add a stoichiometric amount of the metal salt to the NMR tube and acquire the NMR spectra of the complex.

-

Compare the spectra of the free ligand and the complex. Changes in the chemical shifts of the protons and carbons near the binding sites (e.g., the hydroxyl, carboxyl, and azo groups) indicate their involvement in chelation.[9][10]

Visualizations

Chelation Pathway of Mordant Yellow 12 with a Metal Ion

Caption: General pathway of Mordant Yellow 12 chelation with a metal ion.

Experimental Workflow for Determining Stoichiometry (Job's Method)

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Design, Synthesis, Spectroscopic Inspection, DFT and Molecular Docking Study of Metal Chelates Incorporating Azo Dye Ligand for Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsr.net [ijsr.net]

- 4. SPECTROSCOPIC DETERMINATION OF THE STOICHIOMETRIES AND STABILITY CONSTANTS OF IRON (III) AND ALUMINIUM (III) COMPLEXES OF SALICYLIC ACID | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]

- 5. Potentiometric studies and theoretical calculations of Some azo rhodanines and their metal complexes – Oriental Journal of Chemistry [orientjchem.org]

- 6. asdlib.org [asdlib.org]

- 7. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 8. google.com [google.com]

- 9. mdpi.com [mdpi.com]

- 10. Metal Chelates of Sulfafurazole Azo Dye Derivative: Synthesis, Structure Affirmation, Antimicrobial, Antitumor, DNA Binding, and Molecular Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]

The Latent Luminescence of Mordant Yellow 12: A Theoretical and Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mordant Yellow 12 (C.I. 14045), a monoazo dye, is not typically recognized for inherent fluorescence. Its molecular architecture is dominated by features that favor non-radiative decay pathways, effectively quenching luminescence. However, the presence of a salicylic (B10762653) acid moiety introduces the potential for complex photophysical behaviors, including Excited-State Intramolecular Proton Transfer (ESIPT) and Chelation-Enhanced Fluorescence (CHEF). This technical guide delineates the theoretical basis for the general lack of fluorescence in Mordant Yellow 12 and explores the mechanistic pathways through which luminescence could be induced, particularly through metal ion chelation. This "off-on" potential positions Mordant Yellow 12 as a candidate for further investigation in the development of fluorescent probes and sensors.

Chemical Identity and Structure

Mordant Yellow 12 is a single azo class dye. Its core structure arises from the diazotization of 4-nitroaniline (B120555) and its subsequent coupling with salicylic acid.[1]

| Property | Value |

| C.I. Name | Mordant Yellow 12 |

| C.I. Number | 14045 |

| CAS Number | 6470-98-0 |

| Molecular Formula | C₁₃H₉N₃O₅SNa |

| Molecular Weight | 358.28 g/mol |

| Chemical Structure | 5-[(4-nitrophenyl)azo]-2-hydroxybenzoic acid, monosodium salt |

The Theoretical Basis for Fluorescence Quenching

In its native state, Mordant Yellow 12 is predicted to be non-fluorescent or only weakly fluorescent. This is due to the presence of two key structural motifs that promote rapid, non-radiative de-excitation of the excited electronic state.

The Azo Group as a Quenching Center

The central azo bond (-N=N-) in most azo dyes is a notorious fluorescence quencher. Upon photoexcitation, the molecule can readily undergo efficient cis-trans isomerization, which provides a rapid, non-radiative pathway for the excited molecule to return to the ground state, dissipating the absorbed energy as heat rather than light.

The Nitro Group as a Deactivating Moiety

The presence of a strong electron-withdrawing nitro group (-NO2) is a primary contributor to the quenching of fluorescence in aromatic compounds.[1] The primary mechanisms for this quenching effect include:

-

Intersystem Crossing (ISC): The nitro group promotes the transition from the excited singlet state (S₁) to an excited triplet state (T₁).[1] De-excitation from the triplet state back to the singlet ground state (S₀) is spin-forbidden, leading to non-radiative decay or long-lived phosphorescence, but typically not prompt fluorescence.

-

Photoinduced Electron Transfer (PET): The electron-deficient nitro group can act as an electron acceptor, leading to intramolecular charge transfer that provides a non-radiative decay channel.[2][3]

The logical flow of these quenching mechanisms is illustrated below.

References

An In-depth Technical Guide to C.I. Mordant Yellow 12

This technical guide provides a comprehensive overview of C.I. Mordant Yellow 12, a monoazo mordant dye. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on its chemical properties, synthesis, and applications.

Chemical Identity and Properties

This compound is a synthetic organic dye belonging to the single azo class. Its chemical structure and properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| C.I. Generic Name | Mordant Yellow 12 |

| C.I. Number | 14045 |

| CAS Registry Number | 6470-98-0 |

| Molecular Formula | C₁₃H₁₀N₃NaO₃ |

| Molecular Weight | 279.23 g/mol |

| Chemical Structure | Sodium 5-((4-aminophenyl)azo)-2-hydroxybenzoate |

| Alternative Names | Acid Mordant Yellow MY, Chrome Yellow 2GN, Fast Yellow MY |

Table 2: Physicochemical Properties of this compound

| Property | Description |

| Appearance | Light yellow powder |

| Solubility | Soluble in water (giving a red-light yellow solution), slightly soluble in ethanol (B145695) and acetone |

| Behavior in Acids | In concentrated sulfuric acid, it forms a dark yellow solution which turns orange upon dilution. In concentrated nitric acid, it forms an orange solution |

Table 3: Fastness Properties of this compound (ISO Standards)

| Property | Rating |

| Light Fastness | 5 |

| Soaping Fastness | 4 |

| Water Fastness | 5 |

| Perspiration Fastness | 4 |

| Fulling Fastness | 3 |

| Ironing Fastness | 4 |

| Acid Resistance | 5 |

| Alkali Resistance | 4 |

Discovery and History

While the exact date of discovery and the specific individuals or institutions involved in the first synthesis of this compound are not well-documented in readily available literature, its classification within the Colour Index provides historical context. The first edition of the Colour Index was published in 1924 by the Society of Dyers and Colourists in the UK, with a supplement in 1928.[1][2][3][4] This systematic compilation of dyes was a significant development in the field, providing a standardized nomenclature for the growing number of synthetic colorants.[1][4][5] this compound, with its C.I. number of 14045, falls within the range of monoazo dyes. The development of azo dyes began in the mid-19th century, and it is likely that this compound was synthesized and commercialized in the early 20th century, a period of significant expansion in the synthetic dye industry.

Synthesis and Manufacturing

The manufacturing process for this compound involves a classic azo coupling reaction. The key steps are the diazotization of an aromatic amine followed by coupling with a suitable coupling component.

Synthesis Pathway

The synthesis of this compound proceeds through the following key steps:

-

Diazotization of 4-Nitrobenzenamine: 4-Nitrobenzenamine is treated with a cold solution of sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) to form the corresponding diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with 2-Hydroxybenzoic acid (salicylic acid) under alkaline conditions.

-

Hydrolysis: The final step involves the hydrolysis of the acylamino group to yield the final dye molecule.

References

- 1. Happy 100 year anniversary of the International Colour Index - SDC [sdc.org.uk]

- 2. Colour Index International - Wikipedia [en.wikipedia.org]

- 3. First edition of "Colour Index" | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

- 4. scribd.com [scribd.com]

- 5. leprev.ilsl.br [leprev.ilsl.br]

A Technical Guide to Purity Standards for Research-Grade Mordant Yellow 12

For Researchers, Scientists, and Drug Development Professionals

Mordant Yellow 12: Chemical Identity and Properties

Mordant Yellow 12, also known as C.I. 14045, is a single azo dye.[1] Its chemical structure and fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Registry Number | 6470-98-0 | [1][2] |

| Molecular Formula | C₁₃H₁₀N₃NaO₃ | [1] |

| Molecular Weight | 279.23 g/mol | [1][3] |

| Appearance | Gold-brown to brown powder | [2] |

| Solubility | Soluble in water (red light yellow), slightly soluble in Ethanol and Acetone. | [1][2] |

Purity Specifications for Research-Grade Mordant Yellow 12

For a batch of Mordant Yellow 12 to be classified as "research-grade," it should meet stringent purity criteria to minimize the presence of contaminants that could impact experimental outcomes. The following table outlines the recommended specifications.

| Parameter | Specification | Recommended Analytical Method |

| Purity (by HPLC) | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |

| Identity (by FTIR) | Conforms to reference spectrum | Fourier-Transform Infrared Spectroscopy (FTIR) |

| Moisture Content | ≤ 1% | Karl Fischer Titration |

| Insoluble Matter | ≤ 0.1% | Gravimetric Analysis |

| Heavy Metals | As: ≤ 3 ppm, Pb: ≤ 10 ppm, Hg: ≤ 1 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

| Residual Solvents | To be reported | Gas Chromatography-Mass Spectrometry (GC-MS) |

Experimental Protocols for Quality Control

Detailed methodologies are essential for the accurate assessment of Mordant Yellow 12 purity. The following are representative protocols for key analytical techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method separates Mordant Yellow 12 from its impurities, allowing for quantification of the main component.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV-Vis absorption maximum of Mordant Yellow 12.

-

Sample Preparation: A stock solution of the dye is prepared in the mobile phase, followed by serial dilutions to create calibration standards. The sample to be tested is dissolved in the mobile phase to a known concentration.

-

Analysis: The calibration standards are injected to generate a standard curve. The sample is then injected, and the peak area of Mordant Yellow 12 is used to calculate the purity against the standard curve.

Identity Confirmation by Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to confirm the chemical identity of the substance by comparing its infrared spectrum to that of a known reference standard.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.

-

Analysis: The sample is scanned over the range of 4000-400 cm⁻¹. The resulting spectrum, which shows characteristic absorption bands corresponding to the molecular vibrations of Mordant Yellow 12, is compared to a reference spectrum. Key functional groups to identify include those associated with azo compounds and salicylic (B10762653) acid derivatives.

Visualization of Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control and release of research-grade Mordant Yellow 12.

Caption: Quality control workflow for Mordant Yellow 12.

Conclusion

The purity of chemical reagents is a cornerstone of sound scientific research. For Mordant Yellow 12, adherence to the stringent purity standards outlined in this guide will help ensure the integrity of experimental data. Researchers are encouraged to request a Certificate of Analysis (CoA) from their supplier that details the purity and the analytical methods used for its determination. This will provide confidence in the quality of the reagent and contribute to the overall reliability of their research findings.

References

Methodological & Application

Application Notes and Protocols for C.I. Mordant Yellow 12 Staining in Histology

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: C.I. Mordant Yellow 12 is not a conventionally utilized stain in routine histological applications. The following protocol is a proposed, developmental method based on the general principles of mordant dye chemistry for research and exploratory purposes. Optimization of incubation times, concentrations, and mordant selection may be required for specific tissue types and applications.

Introduction

Mordant dyes are a class of colorants that require a metallic salt (a mordant) to form an insoluble coordination complex, known as a "lake," which then binds to tissue components.[1][2] This mechanism enhances the dye's affinity for tissues and can improve the fastness and stability of the stain.[1] this compound (C.I. 14045) is a single azo dye[3] traditionally used in the textile industry. Its potential application in histology is an area for novel investigation. These notes provide a foundational protocol for researchers interested in exploring the utility of this compound for staining biological tissues.

The principle of this proposed staining method involves pre-mordanting, where the tissue section is first treated with a polyvalent metal ion.[1][4] This ion binds to specific tissue structures, such as those rich in phosphate (B84403) or carboxyl groups.[5] The subsequent application of the Mordant Yellow 12 dye solution allows the dye to form a stable chelate complex with the mordant, thereby coloring the tissue.[5]

Data Presentation: Properties of this compound

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| C.I. Name | Mordant Yellow 12 | [3] |

| C.I. Number | 14045 | [3] |

| CAS Number | 6470-98-0 | [3] |

| Molecular Formula | C₁₃H₁₀N₃NaO₃ | [3] |

| Molecular Weight | 279.23 g/mol | [3] |

| Molecular Structure | Single Azo Class | [3] |

| Appearance | Light yellow powder | [3] |

| Solubility | Soluble in water (red-light yellow solution), slightly soluble in Ethanol and Acetone. | [3] |

Developmental Histological Staining Protocol

This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.

3.1. Necessary Reagents and Equipment

-

This compound (C.I. 14045)

-

Potassium Aluminum Sulfate (B86663) (Alum) or Ferric Chloride (FeCl₃) as mordant

-

Distilled or Deionized Water

-

Xylene or Xylene Substitute

-

Ethanol (100%, 95%, 70%)

-

Nuclear Fast Red or Hematoxylin solution (for counterstaining)

-

Mounting Medium (Resinous)

-

Coplin Jars or Staining Dishes

-

Microscope Slides with Adherent Coating

-

Coverslips

-

Fume Hood

-

Standard light microscope

3.2. Solution Preparation

-

Mordant Solution (Choose one):

-

5% Potassium Alum: Dissolve 5g of potassium aluminum sulfate in 100 mL of distilled water.

-

2.5% Ferric Chloride: Dissolve 2.5g of ferric chloride in 100 mL of distilled water.

-

-

Mordant Yellow 12 Staining Solution (0.5% w/v):

-

Weigh 0.5g of this compound powder.

-

Dissolve in 100 mL of distilled water. Gentle heating and stirring may be required.

-

Cool to room temperature and filter before use.

-

-

Counterstain: Use a commercially available and validated Hematoxylin (e.g., Mayer's) or Nuclear Fast Red solution.

3.3. Staining Procedure

| Step | Reagent | Time | Purpose |

| 1 | Xylene (or substitute) | 2 changes, 5 min each | Deparaffinization |

| 2 | 100% Ethanol | 2 changes, 3 min each | Rehydration |

| 3 | 95% Ethanol | 2 changes, 3 min each | Rehydration |

| 4 | 70% Ethanol | 1 change, 3 min | Rehydration |

| 5 | Distilled Water | 5 min | Final Rinse |

| 6 | Mordant Solution | 10-15 min | Mordanting |

| 7 | Distilled Water | 3 changes, 2 min each | Rinse |

| 8 | Mordant Yellow 12 Solution | 15-30 min | Primary Staining |

| 9 | Distilled Water | 2 changes, 2 min each | Rinse |

| 10 | Counterstain (e.g., Hematoxylin) | 1-5 min | Nuclear Staining |

| 11 | Running Tap Water | 5 min | Bluing (for Hematoxylin) |

| 12 | 70% Ethanol | 1 change, 2 min | Dehydration |

| 13 | 95% Ethanol | 2 changes, 2 min each | Dehydration |

| 14 | 100% Ethanol | 2 changes, 3 min each | Dehydration |

| 15 | Xylene (or substitute) | 2 changes, 3 min each | Clearing |

| 16 | Mounting Medium | N/A | Coverslipping |

3.4. Expected Results (Hypothetical)

-

Nuclei: Blue/Violet (with Hematoxylin) or Red (with Nuclear Fast Red)

-

Components binding the mordant-dye complex: Shades of Yellow to Yellow-Brown

-

Background: Light Yellow or as determined by counterstain

Experimental Workflow Diagram

Caption: Workflow for the developmental this compound staining protocol.

Potential Applications in Research and Drug Development

While not established, the exploration of this compound in histology could open new avenues for tissue visualization:

-

Differential Staining of Extracellular Matrix: Depending on the mordant used, the dye complex may show selective affinity for specific types of proteins or proteoglycans within the extracellular matrix. This could be valuable in studying fibrosis, wound healing, or connective tissue disorders.

-